molecular formula C14H23NO4 B2858740 rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans CAS No. 183808-09-5

rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans

Cat. No.: B2858740
CAS No.: 183808-09-5
M. Wt: 269.341
InChI Key: RMNKRWVTEOFMCN-WDEREUQCSA-N
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Description

Rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid, trans is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications

Precursor-Directed Biosynthesis

A study by Kozhushkov et al. (2005) focused on the synthesis of hormaomycin analogues using precursor-directed biosynthesis. The research involved feeding experiments with various amino acids, including those with structures related to cyclopropane carboxylic acids, to observe their incorporation into hormaomycin. This research provides insights into the substrate specificity of enzymes assembling complex molecules, demonstrating the potential of cyclopropane-containing compounds in biosynthetic pathways (Kozhushkov et al., 2005).

Synthesis Techniques

Research on the divergent asymmetric synthesis of piperidines, including those with structural features similar to the compound of interest, highlights efficient synthesis routes from simple precursors. Olofsson et al. (2006) described a chemoenzymatic method to obtain various 3,5-dioxygenated piperidines, demonstrating the versatility of synthesis techniques for compounds with cyclopropane and piperidine moieties (Olofsson et al., 2006).

Enantiomeric Resolution

Jiménez et al. (2001) presented a method for the HPLC resolution of a racemic precursor to obtain enantiomerically pure cyclopropanecarboxylic acids. This research is crucial for understanding the separation techniques applicable to similar compounds, which is essential for their use in enantioselective syntheses (Jiménez et al., 2001).

Material Synthesis

Napoli et al. (2006) investigated new metallocene systems for copolymerization of α-olefins and conjugated dienes, including cyclopropane derivatives. This study showcases the application of cyclopropane-containing compounds in the development of new materials with potentially unique properties (Napoli et al., 2006).

Properties

IUPAC Name

(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-6-4-9(5-7-15)10-8-11(10)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNKRWVTEOFMCN-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183808-09-5
Record name rac-(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid
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